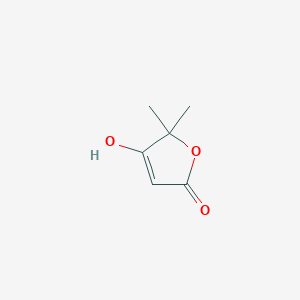

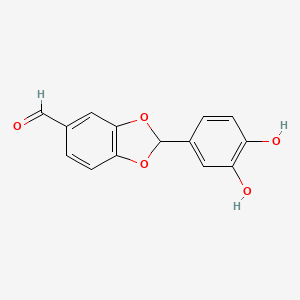

4-Hydroxy-5,5-dimethylfuran-2(5H)-one

Descripción general

Descripción

4-Hydroxy-5,5-dimethylfuran-2(5H)-one is a furan derivative that is of interest in various chemical syntheses and potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related furanones, which can be informative for understanding the compound .

Synthesis Analysis

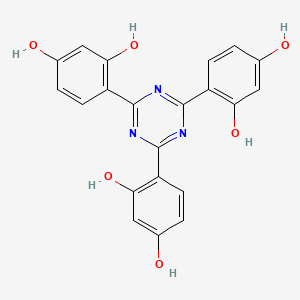

The synthesis of furanones can be achieved through different methods. One approach involves the sequential halolactonization and hydroxylation of 4-aryl-2,3-allenoic acids, which yields 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method described is the tandem esterification and oxidative cyclization process, which allows for the synthesis of 5-hydroxy-3,4-diarylfuranones from arylacetic acid and α-bromoketone in the presence of base and atmospheric oxygen . These methods highlight the versatility of furanone synthesis and suggest potential pathways for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of furanones can be elucidated using techniques such as X-ray single-crystal diffraction. For instance, the structure of a related compound, 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, was established using this method . Such structural analyses are crucial for confirming the identity of synthesized compounds and for understanding their chemical behavior.

Chemical Reactions Analysis

Furanones can participate in various chemical reactions. The papers provided do not directly discuss the reactions of this compound, but they do mention the hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF) . This reaction involves hydrogenation and hydrogenolysis steps and is part of a reaction network that includes side reactions leading to different products. Understanding these reactions can provide insights into the reactivity of furanones and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanones are influenced by their molecular structure. Although the papers do not provide specific data on this compound, they do discuss related compounds. For example, the stability and solubility of DMF, a related furan derivative, are mentioned, highlighting its potential as a biofuel due to its stability and insolubility in water . These properties are important for practical applications and can inform the potential uses of this compound.

Aplicaciones Científicas De Investigación

Flavoring in Animal Feed

4-Hydroxy-5,5-dimethylfuran-2(5H)-one is used as a flavoring in animal feed. It is safe at specific concentrations in feed for various animal species, including poultry, pigs, cattle, and salmonids. The additive is considered safe for the consumers of animal products and poses minimal environmental impact except when used in feed for fish in sea cages (Hogstrand, 2014).

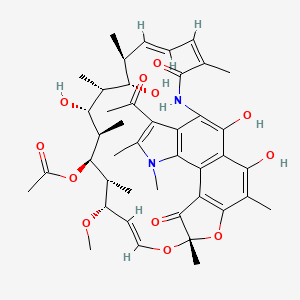

Role in Tea Plant Metabolism

This compound plays a crucial role in the flavor profile of certain teas, particularly in creating caramel-like notes. A specific glucosyltransferase enzyme in tea plants, UGT74AF3, catalyzes the glucosylation of this compound. This process is significant for the development of tea flavor and offers potential for biotechnological applications (Chen et al., 2020).

Antifouling Activities in Marine Organisms

Extracts from the South China Sea gorgonian coral Subergorgia suberosa, containing this compound, have exhibited moderate antifouling activities. This suggests potential applications in marine biology and the development of antifouling agents (Zhang et al., 2014).

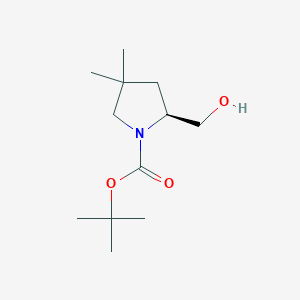

Synthetic Applications

In organic synthesis, derivatives of this compound have been used as intermediates. These compounds play a role in various synthetic pathways, demonstrating the compound's versatility in chemical synthesis (Fox & Ley, 2003).

Catalytic Conversion in Biofuel Production

The compound is relevant in the field of biofuel production, specifically in the catalytic conversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran, a promising biofuel. This conversion process is a critical step in transforming biomass-derived chemicals into sustainable fuels (Gyngazova et al., 2017).

Atmospheric Degradation Studies

Studies on the atmospheric degradation of alkylfurans, including this compound, help understand their behavior and impact in environmental contexts. This research contributes to a broader understanding of the chemistry of heterocyclic aromatic compounds in the atmosphere (Villanueva et al., 2009).

Pathways in Biomass-Derived Chemicals

This compound is involved in the pathways leading to the creation of biomass-derived chemicals, showing its importance in the development of sustainable chemical products and materials (Dutta & Mascal, 2014).

Propiedades

IUPAC Name |

4-hydroxy-5,5-dimethylfuran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOQTAIZIDYCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286498 | |

| Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22621-30-3 | |

| Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22621-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

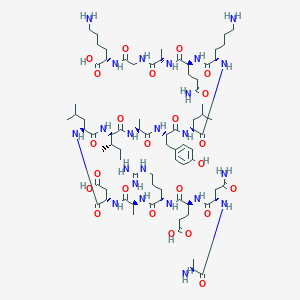

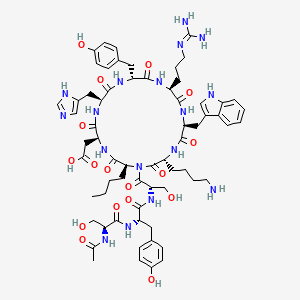

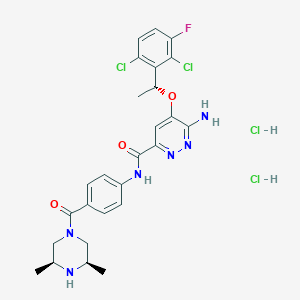

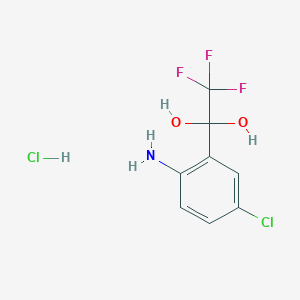

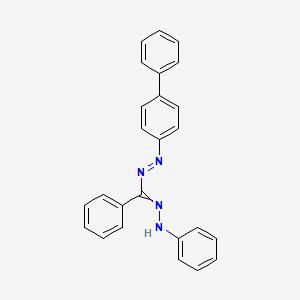

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)